![molecular formula C10H14ClNO B3056643 3-[(4-Chlorobenzyl)amino]propan-1-ol CAS No. 73037-90-8](/img/structure/B3056643.png)
3-[(4-Chlorobenzyl)amino]propan-1-ol
Overview
Description
“3-[(4-Chlorobenzyl)amino]propan-1-ol” is a chemical compound with the molecular formula C10H14ClNO . It is a powder in physical form . The IUPAC name for this compound is 3-amino-3-(4-chlorophenyl)-1-propanol .
Molecular Structure Analysis
The molecular weight of “3-[(4-Chlorobenzyl)amino]propan-1-ol” is 199.68 . The InChI key for this compound is JGNACDMQJLVKIU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The melting point of “3-[(4-Chlorobenzyl)amino]propan-1-ol” is between 84-87°C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research by Rzeszotarski et al. (1979) and Rzeszotarski et al. (1983) explores the use of compounds similar to 3-[(4-Chlorobenzyl)amino]propan-1-ol in the context of beta-adrenoceptor blocking agents. These studies have identified that certain compounds, including those structurally similar to 3-[(4-Chlorobenzyl)amino]propan-1-ol, show significant cardioselectivity, useful in the development of beta-blockers (Rzeszotarski et al., 1979), (Rzeszotarski et al., 1983).
Structural and Spectroscopic Analysis of Derivatives
Khalid et al. (2018) conducted a study on Schiff base derivatives, including 1,3-Bis[(E)-(4-chlorobenzylidene)amino] propan-2-ol, focusing on their structural and spectroscopic properties. This research is vital for understanding the physical and chemical properties of these compounds, which can be essential for their application in various scientific fields (Khalid et al., 2018).
Inhibition of Carbon Steel Corrosion
Gao et al. (2007) explored the use of tertiary amines, including compounds related to 3-[(4-Chlorobenzyl)amino]propan-1-ol, as inhibitors for carbon steel corrosion. This research highlights the potential application of these compounds in protecting metals from corrosion, a significant concern in various industries (Gao et al., 2007).
Development of Poly(Ether Imine) Dendrimers
Krishna et al. (2005) described the synthesis of poly(ether imine) dendrimers using 3-amino-propan-1-ol. These dendrimers, having a nitrogen core, are non-toxic and have potential applications in biological studies, highlighting another significant application area for compounds related to 3-[(4-Chlorobenzyl)amino]propan-1-ol (Krishna et al., 2005).
Safety and Hazards
The safety information for “3-[(4-Chlorobenzyl)amino]propan-1-ol” includes several hazard statements: H302, H315, H318, H335 . The compound is considered dangerous, with safety precautions including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-[(4-chlorophenyl)methylamino]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIECOMXFSFQMMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391974 | |
Record name | 3-{[(4-Chlorophenyl)methyl]amino}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73037-90-8 | |
Record name | 3-{[(4-Chlorophenyl)methyl]amino}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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